molecular formula C25H28NO4P B13825125 2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine

2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine

Cat. No.: B13825125
M. Wt: 437.5 g/mol
InChI Key: OMRMWFIEDFJLAJ-UHFFFAOYSA-N
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Description

2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine is a complex organic compound that belongs to the class of benzoxaphospholes. This compound is known for its unique structural features, which include a benzoxaphosphole core and a methoxypyridine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine typically involves the reaction of 3-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole with 6-methoxypyridine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, forming complexes with transition metals, which then participate in catalytic cycles. These interactions facilitate various chemical transformations, making the compound valuable in catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine is unique due to its combination of a benzoxaphosphole core and a methoxypyridine moiety. This structural feature enhances its versatility and effectiveness in various catalytic and research applications .

Properties

Molecular Formula

C25H28NO4P

Molecular Weight

437.5 g/mol

IUPAC Name

2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine

InChI

InChI=1S/C25H28NO4P/c1-25(2,3)31-23-16(22-18(27-4)12-9-13-19(22)28-5)10-7-14-20(23)30-24(31)17-11-8-15-21(26-17)29-6/h7-15,24H,1-6H3

InChI Key

OMRMWFIEDFJLAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=NC(=CC=C4)OC

Origin of Product

United States

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